4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-17-11-10-16(27-17)19-23-24-20(26-19)22-18(25)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCSGTMRGBOBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorothiophenyl Group: The chlorothiophenyl group can be introduced via a substitution reaction using chlorothiophene and an appropriate nucleophile.
Coupling with Benzylamine: The final step involves coupling the oxadiazole derivative with benzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzyl and chlorothiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in substituents and biological activities highlighted.
Structural and Functional Analogues
Notes:
- HSGN-238 : Shares the 5-chlorothiophen-2-yl group but differs in the benzamide’s 4-position substituent (trifluoromethoxy vs. benzyl). This polar group may reduce lipophilicity compared to the target compound .
Antifungal Activity
- LMM5 and LMM11 : Exhibited efficacy against Candida albicans with MIC values in the µg/mL range, attributed to thioredoxin reductase inhibition .
- Target Compound: No direct data, but the 5-chlorothiophene group (electron-withdrawing) may enhance target affinity, as seen in other thiophene-containing antifungals.
Antibacterial Activity
- HSGN-238 and HSGN-235: Demonstrated potent activity against Neisseria gonorrhoeae (MIC < 1 µg/mL), with the trifluoromethoxy group in HSGN-238 likely contributing to bacterial membrane disruption .
Cytotoxicity
Physicochemical Properties
Notes:
- The benzyl group in the target compound increases lipophilicity (higher XLogP₃) compared to HSGN-236.
Biological Activity
4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 488.96 g/mol. The compound features a benzamide structure linked to a chlorothiophene and an oxadiazole moiety, which are crucial for its biological activity.
Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including anticancer properties. The specific mechanism of action for this compound has not been fully elucidated; however, it is hypothesized to involve:
- Inhibition of Tumor Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of thiophene and oxadiazole may contribute to free radical scavenging abilities.
Anticancer Activity
A study conducted on related compounds demonstrated significant anticancer activity against several human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range for some derivatives .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 10.5 |
| This compound | MCF-7 | 12.3 |
| 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-y]benzamide | HeLa | 15.0 |
Metabolic Stability
The metabolic stability of this compound was evaluated in vitro using human liver microsomes. Results indicated a half-life () ranging from 28.1 to 36.0 minutes for some active derivatives . This suggests a favorable profile for further development as a therapeutic agent.
Case Studies
In a notable case study involving similar oxadiazole derivatives, researchers found that compounds with specific substitutions exhibited enhanced antiproliferative effects across multiple cancer types . The study involved testing over 50 different cell lines from the NCI panel and highlighted the importance of structural modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
